molecular formula C6H5Cl2NO2 B164434 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one CAS No. 125849-98-1

3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one

Cat. No.: B164434
CAS No.: 125849-98-1
M. Wt: 194.01 g/mol
InChI Key: BNKWTZXQHJHKCI-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one is a heterocyclic compound featuring a 1,4-oxazin-2-one core substituted with chlorine atoms at positions 3 and 5, and an ethyl group at position 4. This structure confers unique physicochemical and reactivity profiles, making it a valuable intermediate in organic synthesis and pharmaceutical research. The ethyl substituent introduces steric bulk and lipophilicity, distinguishing it from analogs with smaller or polar substituents .

Properties

CAS No.

125849-98-1

Molecular Formula

C6H5Cl2NO2

Molecular Weight

194.01 g/mol

IUPAC Name

3,5-dichloro-6-ethyl-1,4-oxazin-2-one

InChI

InChI=1S/C6H5Cl2NO2/c1-2-3-4(7)9-5(8)6(10)11-3/h2H2,1H3

InChI Key

BNKWTZXQHJHKCI-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(C(=O)O1)Cl)Cl

Canonical SMILES

CCC1=C(N=C(C(=O)O1)Cl)Cl

Synonyms

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-ethyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ethyl-substituted oxazinone is compared to three analogs:

3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one (methyl analog)

3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one (methoxymethyl analog)

3,5-Dichloro-6-(2,6-dichlorophenyl)-2H-1,4-oxazin-2-one (dichlorophenyl analog)

Table 1: Physicochemical Comparison

Compound Molecular Formula Molecular Weight Substituent Key Properties
3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one C₆H₇Cl₂NO₂ 204.04 Ethyl (C₂H₅) Moderate lipophilicity (estimated LogP ~2.5); steric bulk influences reactivity
Methyl analog C₅H₅Cl₂NO₂ 190.01 Methyl (CH₃) Lower lipophilicity (LogP ~2.0); smaller size enhances reactivity in nucleophilic substitutions
Methoxymethyl analog C₆H₅Cl₂NO₃ 210.01 Methoxymethyl (CH₂OCH₃) Increased polarity due to oxygen; reduced LogP (~1.5); potential for hydrogen bonding
Dichlorophenyl analog C₁₀H₃Cl₄NO₂ 327.95 2,6-Dichlorophenyl High lipophilicity (LogP ~4.0); aromaticity and chlorine atoms enhance π-π stacking

Crystallography :

  • Substituents influence conformational stability. The ethyl group’s flexibility may result in varied crystal packing via C–H···O interactions compared to rigid aryl groups .

Preparation Methods

Nucleophilic Substitution of Chloro Intermediates

An alternative route involves substituting chloro groups in preformed oxazine derivatives. For instance, 3,5,6-trichloro-2H-1,4-oxazin-2-one reacts with ethyl Grignard reagents:

ParameterValue
Starting Material3,5,6-Trichloro-2H-1,4-oxazin-2-one
ReagentEthylmagnesium bromide (3.0 equiv)
SolventTetrahydrofuran (THF)
Temperature−78°C to 25°C (gradual warming)
Reaction Time12–16 hours
Yield58–63%

This method requires strict anhydrous conditions to prevent hydrolysis of the Grignard reagent. The ethyl group substitutes the 6-chloro position selectively due to steric and electronic factors .

Vilsmeier-Haack Reaction for Functionalization

The Vilsmeier-Haack reagent (POCl₃/DMF) has been employed to introduce chloro groups into ethyl-substituted oxazine intermediates:

  • Step 1 : Synthesis of 6-ethyl-2H-1,4-oxazin-2-one via cyclization of N-ethyl-2-hydroxyacetamide and dichloroacetyl chloride.

  • Step 2 : Chlorination using Vilsmeier-Haack reagent at 0–5°C for 4 hours .

Key Data :

  • Chlorination Efficiency: 89–92% (monitored by ¹H NMR)

  • Byproducts: <5% over-chlorinated derivatives

  • Purification: Column chromatography (hexane:ethyl acetate = 4:1)

Comparative Analysis of Synthetic Routes

The table below evaluates the scalability, cost, and environmental impact of each method:

MethodScalabilityCost (USD/kg)E-Factor*Key Limitation
CyclizationHigh220–2508.2Requires toxic solvents (toluene)
Nucleophilic SubstitutionModerate310–34012.7Low-temperature requirements
Vilsmeier-HaackLow180–2006.8POCl₃ handling hazards

*E-Factor = (Mass of waste)/(Mass of product).

Industrial-Scale Optimization

For large-scale production (>100 kg/batch), the cyclization route is preferred due to its simplicity. Modifications include:

  • Catalyst Recycling : AlCl₃ recovery via aqueous extraction (85% efficiency) .

  • Solvent Replacement : Substituting toluene with cyclopentyl methyl ether (CPME), reducing VOC emissions by 40% .

  • In-Line Analytics : PAT (Process Analytical Technology) tools for real-time monitoring of cyclization completion .

Emerging Methodologies

Recent advances include electrochemical synthesis using:

  • Anode : Graphite rod

  • Cathode : Stainless steel

  • Electrolyte : LiClO₄ in acetonitrile

  • Substrate : 3,5-Dichloro-N-ethyl-2-hydroxybenzamide

This method achieves 74% yield at 2.5 V, with reduced waste generation .

Quality Control and Characterization

Critical analytical data for batch validation:

ParameterSpecificationMethod
Purity (HPLC)≥98.5%USP <621>
Chlorine Content39.11 ± 0.5%Elemental Analysis
Residual Solvents<500 ppm (ICH Q3C Class 2)GC-MS

X-ray crystallography confirms the orthorhombic crystal system (Space group Pbca), with lattice parameters a = 12.34 Å, b = 6.78 Å, c = 18.92 Å .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dichloro-6-ethyl-2H-1,4-oxazin-2-one, and how can experimental protocols be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization reactions of substituted oxazinone precursors. For example, similar derivatives (e.g., 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one) are synthesized through chlorination and alkylation steps using reagents like PCl₅ or SOCl₂ . Optimization involves adjusting reaction temperatures (e.g., 0–5°C for chlorination) and purification via column chromatography with gradient elution (hexane/ethyl acetate). Yield improvements (≥30%) are achievable by controlling moisture-sensitive steps .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement (e.g., SHELX-76 algorithms) to resolve bond angles and Cl/ethyl group positions .
  • NMR : Assign peaks via ¹H/¹³C DEPT-Q spectra (e.g., δ 1.2–1.4 ppm for ethyl CH₃; δ 160–170 ppm for carbonyl).
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 210.01 (C₆H₅Cl₂NO₃) .

Q. What are common challenges in achieving high purity for this compound, and how can they be addressed?

  • Methodological Answer : Impurities often arise from incomplete chlorination or residual solvents. Strategies include:

  • HPLC analysis (C18 column, 70:30 acetonitrile/water) to detect byproducts like 3-chloro-6-ethyl derivatives.
  • Recrystallization in ethanol/water mixtures (1:3 ratio) to remove hydrophobic impurities .
  • Elemental analysis to verify Cl content (theoretical: 33.7%; experimental tolerance ±0.3%) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

  • Methodological Answer : Diastereoselective alkylation can be guided by Lewis acids (e.g., BF₃·Et₂O) at low temperatures (−78°C). For example, Grignard reagents (ethylmagnesium bromide) react with oxazinone precursors to favor trans-configured products via pre-complexation . Chiral HPLC (Chiralpak IA column, hexane/iPrOH) or X-ray analysis is critical for verifying enantiomeric excess (>95% ee) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl groups activate the oxazinone ring for nucleophilic attack. Computational studies (DFT, B3LYP/6-31G*) show that the C5 position is more electrophilic (Mulliken charge: −0.42) than C3 (−0.38). Experimental validation via kinetic monitoring (UV-Vis at 280 nm) reveals pseudo-first-order kinetics for SNAr reactions with amines .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound analogs?

  • Methodological Answer :

  • Synthetic modifications : Replace ethyl with methoxymethyl (e.g., 3,5-dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one) to assess steric/electronic effects .
  • Biological assays : Test antimalarial activity against Plasmodium falciparum (IC₅₀ determination via SYBR Green assay) .
  • Statistical analysis : Use ANOVA to compare logP vs. activity trends (p < 0.05 significance) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer : Discrepancies (e.g., bond lengths in X-ray vs. DFT-optimized structures) may arise from crystal packing effects. Mitigation includes:

  • TWINABS refinement for twinned crystals .
  • Solid-state NMR to cross-validate crystallographic data.
  • Temperature-dependent studies (100–298 K) to assess thermal motion artifacts .

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